Sugereoside

Catalog No.
S544091
CAS No.
41743-57-1
M.F
C26H42O8
M. Wt
482.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sugereoside

CAS Number

41743-57-1

Product Name

Sugereoside

IUPAC Name

14-hydroxy-5,5,9-trimethyl-14-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]tetracyclo[11.2.1.01,10.04,9]hexadecan-6-one

Molecular Formula

C26H42O8

Molecular Weight

482.6 g/mol

InChI

InChI=1S/C26H42O8/c1-23(2)16-6-9-25-10-14(4-5-17(25)24(16,3)8-7-18(23)28)26(32,12-25)13-33-22-21(31)20(30)19(29)15(11-27)34-22/h14-17,19-22,27,29-32H,4-13H2,1-3H3

InChI Key

XOCBTSXQUYSHOW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

abbeokutone 17-O-beta-glucopyranoside, kaurane-16,17-diol-3-one 17-O-glucopyranoside, sugereoside, sugeroside

Canonical SMILES

CC1(C2CCC34CC(CCC3C2(CCC1=O)C)C(C4)(COC5C(C(C(C(O5)CO)O)O)O)O)C

The exact mass of the compound Sugereoside is 482.288 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sugereoside is a kaurane-type diterpene glucoside, a class of natural products known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Isolated from plants such as *Achillea clypeolata*, its defining procurement-relevant characteristic is its identity as a bitter principle. This positions Sugereoside not as a general-purpose bioactive, but as a specialized tool for applications where precise structure and properties like taste modulation or specific receptor interaction are critical. Unlike more common diterpene glucosides, such as the sweetener stevioside, Sugereoside's value lies in its distinct physicochemical profile for use in niche analytical and biological system studies.

Substituting pure Sugereoside with a crude *Achillea clypeolata* extract introduces significant variability and confounding factors. The source plant is known to contain a complex mixture of other bioactive compounds, including sesquiterpenes (eudesmanes, guaianes), phenolics, and a variable profile of essential oils like camphor and 1,8-cineole. These co-constituents can produce off-target effects and ensure that no two batches of extract provide a reproducible experimental baseline. Furthermore, substitution with the corresponding diterpene aglycone is inappropriate, as the glucose moiety is not merely a solubilizing group; it is a critical determinant of bioactivity, altering molecular interactions with transport proteins and biological targets. Procuring the isolated glucoside is essential for achieving reproducible, target-specific results.

Distinct Application Class from Common Kaurane Glycosides: A Bitter Principle vs. a Sweetener

Sugereoside is identified in the literature as a bitter diterpene glucoside. This fundamentally differentiates it from the most procured compound in its structural class, stevioside, which is valued for its intense sweetness. While both are kaurane diterpene glucosides, their sensory properties are opposed. Some complex steviol glycosides, such as Rebaudioside A, are known to have a bitter aftertaste, a commercially undesirable trait that processing aims to remove. In contrast, Sugereoside's intrinsic bitterness is its key identifying feature, making it a valuable positive control or research tool, not a sweetening agent.

Evidence DimensionSensory Profile / Application Class
Target Compound DataBitter Principle
Comparator Or BaselineStevioside (common kaurane glycoside): Sweetener
Quantified DifferenceOpposite sensory perception and application goal (bitterness vs. sweetness).
ConditionsGeneral classification based on established literature for both compound types.

This distinction is critical for procurement, as a buyer seeking a tool for bitterness research would fail completely by substituting with a sweetener like stevioside.

Structural Purity for Reproducible Bioassays: Avoiding Confounding Variables from Crude Plant Extracts

Procuring Sugereoside as a pure compound (>98%) eliminates the chemical complexity inherent in its natural source, *Achillea clypeolata*. Research shows that extracts of this plant contain numerous other bioactive molecules, including sesquiterpenes (e.g., clypeotriol) and phenolics (e.g., centaureidin, scopoletin). The essential oil fraction alone can contain dozens of volatile compounds with known biological activities, with major components like 1,8-cineole and camphor varying significantly based on geography and harvest time. Using a crude extract instead of pure Sugereoside makes it impossible to attribute observed biological effects to a specific molecule, compromising experimental reproducibility and validity.

Evidence DimensionChemical Purity & Compositional Consistency
Target Compound Data>98% pure Sugereoside (single molecular entity).
Comparator Or BaselineCrude *Achillea clypeolata* extract: Contains a complex, variable mixture of sesquiterpenes, phenolics, and monoterpenes.
Quantified DifferenceQualitative: Single, defined molecule vs. a complex, undefined, and variable mixture.
ConditionsStandard analytical characterization of natural product extracts.

For any quantitative research, from dose-response curves to mechanism-of-action studies, using a pure compound is non-negotiable for generating reliable and publishable data.

Analytical Standard for Quality Control and Taste Profiling

Based on its identity as a bitter diterpene glucoside, Sugereoside is a candidate for use as a certified reference material. It can be used in the food and beverage or pharmaceutical industries to quantify bitterness, calibrate sensory panels, or as a marker compound for the quality control of *Achillea* extracts.

Tool Compound for Bitter Taste Receptor (TAS2R) Research

The distinct bitter profile of Sugereoside makes it a valuable tool for investigating the pharmacology of bitter taste receptors (TAS2Rs). Researchers can use it to screen for receptor agonists or antagonists, deorphanize specific TAS2Rs, and study the signaling pathways involved in bitter taste perception, which also play roles in extra-oral tissues like the airways and gut.

Starting Point for Bioactivity Screening in Kaurane Diterpene Chemistry

Given that the kaurane diterpene class is associated with a wide range of biological activities, pure Sugereoside serves as a well-defined starting scaffold for screening libraries. Its use in anti-inflammatory, antimicrobial, or cytotoxicity assays provides a clear structure-activity relationship baseline, which is impossible to achieve with a crude extract.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

5

Exact Mass

482.28796829 Da

Monoisotopic Mass

482.28796829 Da

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024

Explore Compound Types